2-Chloro-6-(difluoromethyl)pyrimidine-4,5-diamine
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Overview
Description
2-Chloro-6-(difluoromethyl)pyrimidine-4,5-diamine is a chemical compound with the molecular formula C5H5ClF2N4 and a molecular weight of 194.57 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(difluoromethyl)pyrimidine-4,5-diamine typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohols and the product is dispersed using an organic solvent . This method ensures a high recovery rate and cost efficiency.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The use of phosphorus oxychloride and alcohol quenching remains consistent, ensuring the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(difluoromethyl)pyrimidine-4,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include phenylboronic acid in the presence of triphenylphosphine and palladium acetate.
Oxidation and Reduction: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions
Substitution: Phenylboronic acid, triphenylphosphine, palladium acetate.
Oxidation: Specific oxidizing agents under controlled conditions.
Reduction: Reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Chloro-6-(difluoromethyl)pyrimidine-4,5-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-6-(difluoromethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets and pathways. As a pyrimidine derivative, it can act as a mitochondrial complex I electron transport inhibitor, affecting cellular respiration and energy production . This mechanism is particularly relevant in its fungicidal activity, where it inhibits the growth of fungi by disrupting their energy metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Uniqueness
2-Chloro-6-(difluoromethyl)pyrimidine-4,5-diamine is unique due to its specific difluoromethyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and industrial applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C5H5ClF2N4 |
---|---|
Molecular Weight |
194.57 g/mol |
IUPAC Name |
2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C5H5ClF2N4/c6-5-11-2(3(7)8)1(9)4(10)12-5/h3H,9H2,(H2,10,11,12) |
InChI Key |
LNTFZZKZIJKQGD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N=C1N)Cl)C(F)F)N |
Origin of Product |
United States |
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